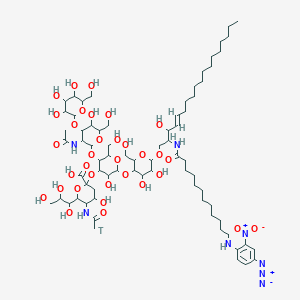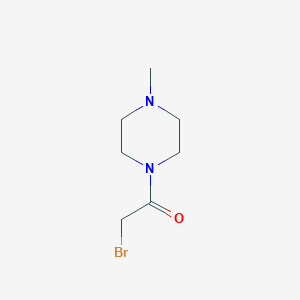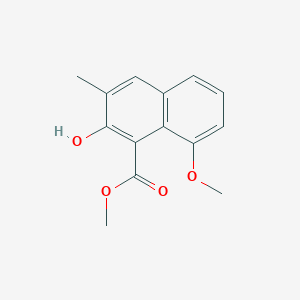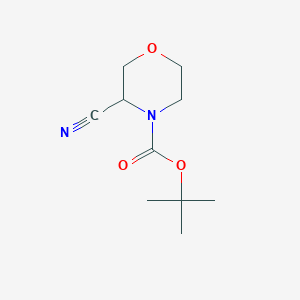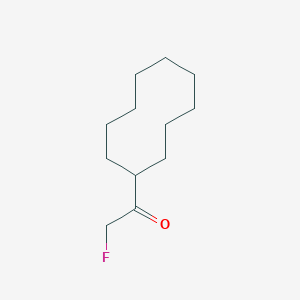
1-Cyclodecyl-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclodecyl-2-fluoroethan-1-one is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of ketones and has a molecular formula of C11H19FO. The compound is also known as CFK-2 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-Cyclodecyl-2-fluoroethan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways. CFK-2 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase, which plays a crucial role in the metabolism of endocannabinoids. The compound has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels.
Biochemical and Physiological Effects:
1-Cyclodecyl-2-fluoroethan-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CFK-2 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-Cyclodecyl-2-fluoroethan-1-one in lab experiments is its potent biological activity. The compound has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. Additionally, the compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. However, one of the limitations of using CFK-2 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-Cyclodecyl-2-fluoroethan-1-one. One of the primary directions is the development of new anticancer agents based on the structure of CFK-2. The compound has been shown to have potent antitumor activity, and further studies could lead to the development of new drugs for the treatment of cancer. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also explore the compound's potential as an inhibitor of the enzyme fatty acid amide hydrolase and as a modulator of ion channels.
Méthodes De Synthèse
The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one has been achieved using several methods. One of the most commonly used methods involves the reaction between cyclodecylmagnesium bromide and 2-fluoroacetone. This reaction yields CFK-2 as a white solid. Another method involves the reaction between cyclodecyl lithium and 2-chloro-1,1,2-trifluoroethane, followed by the elimination of lithium chloride using triethylamine. This reaction also yields CFK-2 as a white solid.
Applications De Recherche Scientifique
1-Cyclodecyl-2-fluoroethan-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. CFK-2 has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. The compound has also been studied for its potential applications as a neuroprotective agent and as an inhibitor of the enzyme fatty acid amide hydrolase.
Propriétés
Numéro CAS |
122128-58-9 |
|---|---|
Nom du produit |
1-Cyclodecyl-2-fluoroethan-1-one |
Formule moléculaire |
C12H21FO |
Poids moléculaire |
200.29 g/mol |
Nom IUPAC |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
Clé InChI |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
SMILES canonique |
C1CCCCC(CCCC1)C(=O)CF |
Synonymes |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



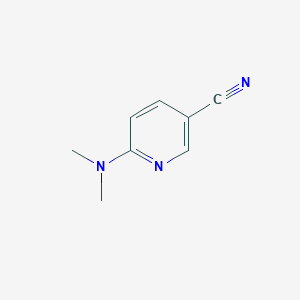
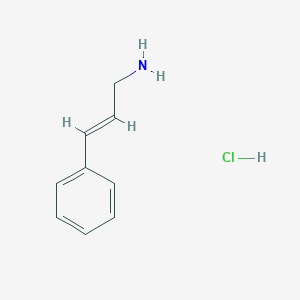
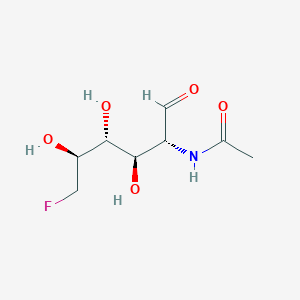
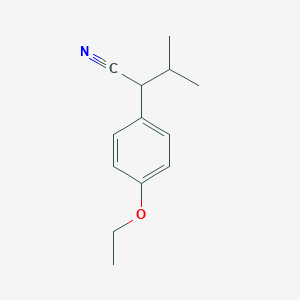
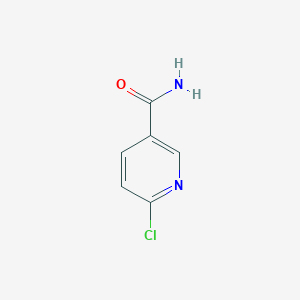
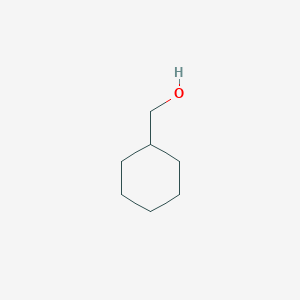
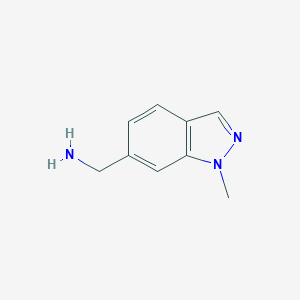
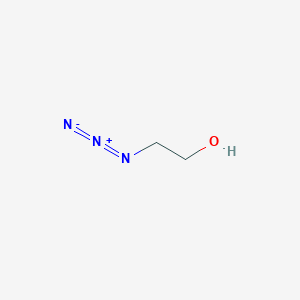
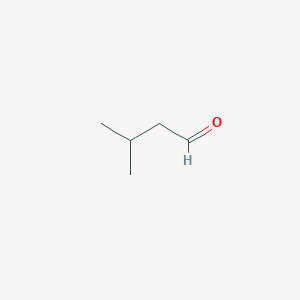
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
